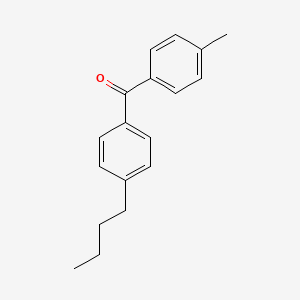

(4-Butylphenyl)(4-methylphenyl)methanone

Beschreibung

Eigenschaften

CAS-Nummer |

64357-48-8 |

|---|---|

Molekularformel |

C18H20O |

Molekulargewicht |

252.3 g/mol |

IUPAC-Name |

(4-butylphenyl)-(4-methylphenyl)methanone |

InChI |

InChI=1S/C18H20O/c1-3-4-5-15-8-12-17(13-9-15)18(19)16-10-6-14(2)7-11-16/h6-13H,3-5H2,1-2H3 |

InChI-Schlüssel |

WCMNRDFSQMRMCE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

Physicochemical Profiling and Synthetic Methodologies of (4-Butylphenyl)(4-methylphenyl)methanone: A Comprehensive Technical Guide

Executive Summary

(4-Butylphenyl)(4-methylphenyl)methanone (also known as 4-butyl-4'-methylbenzophenone) is an asymmetrically substituted diaryl ketone. Characterized by its highly lipophilic alkyl appendages, this molecule serves as a critical intermediate in drug discovery and a high-efficiency Type II photoinitiator in polymer science. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic photochemistry, and self-validating synthetic protocols, designed specifically for researchers and drug development professionals.

Structural & Physicochemical Profiling

The core structure of (4-Butylphenyl)(4-methylphenyl)methanone consists of a central carbonyl group bridging two phenyl rings, one substituted with a para-butyl group and the other with a para-methyl group.

Causality in Physical State: Unlike highly symmetric diaryl ketones (e.g., 4,4'-dimethylbenzophenone) which form rigid, high-melting crystal lattices, the asymmetric steric bulk of the butyl chain disrupts optimal crystal packing. This structural asymmetry significantly depresses the melting point, often rendering the compound a highly viscous liquid or a low-melting solid at standard room temperature. Furthermore, the extended aliphatic chains drastically increase the molecule's lipophilicity, ensuring exceptional solubility in non-polar polymer resins and organic solvents, a property corroborated by [1].

Table 1: Physicochemical & Thermodynamic Properties

| Property | Value | Mechanistic Significance |

| Molecular Formula | C18H20O | Defines the asymmetric diaryl ketone core. |

| Molecular Weight | 252.35 g/mol | Optimal size for diffusion in viscous polymer matrices. |

| LogP (Octanol/Water) | ~5.2 | High lipophilicity ensures solubility in non-polar environments. |

| Topological Polar Surface Area | 17.1 Ų | Low TPSA restricts aqueous solubility; highly hydrophobic. |

| Physical State (25 °C) | Viscous liquid / Low-melting solid | Asymmetry disrupts crystal packing, lowering the melting point. |

| UV Absorption (λmax) | ~260 nm (π→π), ~335 nm (n→π) | Broad UV absorption window for photocuring applications. |

| H-Bond Donors / Acceptors | 0 / 1 | Limits non-covalent aggregation in solution. |

Note: Baseline thermochemical and UV-Vis properties are extrapolated from standard [2].

Mechanistic Photochemistry & Reactivity

As a benzophenone derivative, (4-Butylphenyl)(4-methylphenyl)methanone is a classic triplet sensitizer. Its primary industrial and scientific application relies on its ability to generate radicals upon ultraviolet irradiation.

The Photochemical Cascade:

-

Excitation: Absorption of a UV photon (λ ≈ 335-340 nm) promotes an electron from the non-bonding ( n ) orbital of the carbonyl oxygen to the anti-bonding ( π∗ ) orbital, generating the S1 singlet excited state.

-

Intersystem Crossing (ISC): Governed by El-Sayed's rules, the transition from S1 ( n,π∗ ) to T1 ( π,π∗ ) involves a change in orbital type, making the spin-flip quantum mechanically allowed. This results in an exceptionally rapid ISC with a quantum yield ( ΦISC ) approaching 1.0.

-

Hydrogen Abstraction: The T1 state possesses a diradical character. The electrophilic oxygen radical abstracts a labile hydrogen atom from a co-initiator (e.g., a tertiary amine), generating a reactive ketyl radical.

-

Electronic Causality: The para-butyl and para-methyl groups donate electron density into the aromatic system via hyperconjugation. This slightly stabilizes the resulting ketyl radical, extending its half-life in the matrix and improving cross-linking efficiency compared to unsubstituted benzophenone.

Photochemical excitation and radical generation pathway of the diaryl ketone.

Synthetic Methodologies: Friedel-Crafts Acylation

The most efficient route to synthesize (4-Butylphenyl)(4-methylphenyl)methanone is via an Electrophilic Aromatic Substitution ( SEAr ) utilizing standard [3].

Rationale & Causality: We select 4-butylbenzoyl chloride as the electrophile precursor and toluene as the nucleophilic arene. Toluene serves a dual purpose as both reactant and solvent. The methyl group of toluene is mildly electron-donating, activating the ring for SEAr . Crucially, the steric bulk of the incoming 4-butylacylium ion strongly disfavors ortho-attack, driving the regioselectivity entirely toward the desired para-isomer (>95% selectivity).

Step-by-Step Self-Validating Protocol

-

Acylium Ion Generation: In an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas bubbler, suspend anhydrous Aluminum Chloride ( AlCl3 , 1.2 eq) in anhydrous toluene (10 volumes). Cool the suspension to 0–5 °C using an ice-water bath.

-

Causality: The slight excess of AlCl3 (1.2 eq) is mandatory because one equivalent permanently complexes with the carbonyl oxygen of the newly formed ketone, requiring the extra 0.2 eq to maintain catalytic turnover.

-

-

Electrophile Addition: Dissolve 4-butylbenzoyl chloride (1.0 eq) in a minimal amount of anhydrous toluene. Add this solution dropwise over 30 minutes to maintain the internal temperature below 10 °C.

-

Self-Validation: The reaction mixture will transition from pale yellow to a deep orange-red complex, visually validating the formation of the reactive acylium- AlCl4− ion pair.

-

-

Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

-

Self-Validation: The primary byproduct is HCl gas. The cessation of bubbling in the gas trap serves as an internal kinetic marker that the acyl chloride has been fully consumed.

-

-

Quenching: Carefully pour the dark reaction mixture over a vigorously stirred mixture of crushed ice and concentrated HCl (10% v/v).

-

Causality: The highly acidic ice quench hydrolyzes the aluminum-ketone complex, releasing the free benzophenone derivative into the organic phase while preventing the formation of intractable, emulsion-causing aluminum hydroxide salts.

-

-

Phase Separation & Extraction: Separate the organic (toluene) layer. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash sequentially with 1M NaOH (to remove any unreacted carboxylic acid formed via hydrolysis) and brine.

-

Purification: Dry the organic phase over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The crude product is purified via silica gel chromatography (Hexanes:EtOAc 9:1) to yield the pure target compound.

Friedel-Crafts acylation workflow for synthesizing the target methanone.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized compound, the following spectroscopic self-validations must be observed:

-

1 H NMR (400 MHz, CDCl3 ): The structural asymmetry provides distinct aliphatic signatures. The butyl chain presents a triplet at ~0.93 ppm ( −CH3 ), multiplets at ~1.35 and ~1.60 ppm ( −CH2− groups), and a triplet at ~2.65 ppm (benzylic −CH2− ). The isolated methyl group on the opposite ring appears as a sharp singlet at ~2.42 ppm. The aromatic region (7.20–7.75 ppm) exhibits two overlapping AA'BB' systems (four doublets), definitively confirming the para-para' substitution pattern and ruling out ortho-substituted impurities.

-

HPLC (Reverse-Phase, C18 Column): Due to the high LogP (~5.2), the compound will exhibit a high retention time. Isocratic elution (e.g., 80% Acetonitrile / 20% Water) is recommended to prevent peak broadening.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 91256585, (4-Methylphenyl)methanone." PubChem.[Link]

-

National Institute of Standards and Technology (NIST). "Methanone, bis(4-methylphenyl)-." NIST Chemistry WebBook, SRD 69.[Link]

-

Hosoya, S., et al. "Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles." PubMed Central (PMC).[Link]

Synthesis, Structural Characterization, and Physicochemical Profiling of (4-Butylphenyl)(4-methylphenyl)methanone

Executive Summary

(4-Butylphenyl)(4-methylphenyl)methanone is a highly specialized, asymmetrically substituted benzophenone derivative. Benzophenones serve as critical structural motifs in medicinal chemistry, advanced polymeric materials, and UV-photoinitiator systems ()[1]. The strategic placement of para-alkyl groups (a butyl chain and a methyl group) on the flanking phenyl rings modulates the molecule's lipophilicity, steric profile, and electronic distribution. This technical guide provides an authoritative, in-depth analysis of its molecular architecture, a self-validating synthetic protocol via Friedel-Crafts acylation, and the analytical framework required for rigorous structural verification.

Molecular Architecture & Physicochemical Profiling

The rational design of (4-Butylphenyl)(4-methylphenyl)methanone (Molecular Formula: C₁₈H₂₀O ) leverages the electron-donating properties of alkyl substituents to stabilize the diaryl ketone core. The para-substitution pattern minimizes steric clashes between the two aromatic rings while maximizing the extended π -conjugation across the carbonyl bridge.

To ensure precise stoichiometric calculations during synthesis and formulation, the exact molecular weight and elemental composition must be established.

Table 1: Physicochemical and Stoichiometric Profile of C₁₈H₂₀O

| Component | Atomic Mass (Da) | Atom Count | Total Mass Contribution (Da) | Mass Fraction (%) |

| Carbon (C) | 12.011 | 18 | 216.198 | 85.67% |

| Hydrogen (H) | 1.008 | 20 | 20.160 | 7.99% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 6.34% |

| Total Molecule | - | 39 | 252.357 g/mol | 100.00% |

Note: The theoretical exact monoisotopic mass for high-resolution mass spectrometry (HRMS) calibration is calculated at 252.1514 Da[2].

Mechanistic Rationale & Pathway

The most reliable and regiospecific method for synthesizing asymmetrically substituted diaryl ketones is the Friedel-Crafts Acylation ().

For this specific molecule, the optimal synthetic route involves the reaction of 4-butylbenzoyl chloride with toluene , catalyzed by anhydrous aluminum chloride (AlCl₃).

-

Causality of Precursor Choice: Toluene possesses a methyl group that acts as an ortho/para-director. Due to the significant steric bulk of the incoming 4-butylbenzoyl acylium ion, electrophilic attack at the ortho position is sterically hindered, driving the reaction almost exclusively to the desired para position. Furthermore, the electron-withdrawing nature of the newly formed carbonyl group immediately deactivates the product ring, preventing unwanted polyacylation ()[3].

Fig 1: Mechanistic pathway of the Friedel-Crafts acylation yielding the target benzophenone.

Self-Validating Synthesis Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system—meaning every step contains an intrinsic check or chemical rationale that ensures the integrity of the workflow.

Phase 1: Catalyst Activation & Acylium Ion Generation

-

Preparation: Purge a dry, 250 mL three-neck round-bottom flask with inert Argon gas. Add 50 mL of anhydrous dichloromethane (DCM) to serve as a non-coordinating solvent.

-

Catalyst Loading: Carefully suspend 1.2 equivalents of anhydrous AlCl₃ in the DCM and cool the system to 0°C using an ice-water bath.

-

Causality: AlCl₃ must be used in a stoichiometric excess (>1.0 eq) rather than catalytic amounts. The resulting benzophenone product is a moderate Lewis base that will irreversibly complex with AlCl₃, effectively sequestering the catalyst ()[4].

-

-

Acyl Donor Addition: Dissolve 1.0 equivalent of 4-butylbenzoyl chloride in 10 mL of DCM. Add this solution dropwise to the AlCl₃ suspension over 15 minutes.

-

Self-Validation: The formation of a pale yellow/orange complex visually confirms the generation of the highly reactive acylium ion intermediate.

-

Phase 2: Electrophilic Aromatic Substitution

-

Substrate Addition: Introduce 1.1 equivalents of anhydrous toluene dropwise to the activated complex while strictly maintaining the temperature at 0°C.

-

Causality: Strict thermal control at 0°C suppresses kinetic side reactions, such as ortho-substitution or substrate isomerization, ensuring high regioselectivity for the para-product.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir continuously for 4 hours.

-

Self-Validation (In-Process Control): Perform Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The complete disappearance of the high-R_f acyl chloride spot and the emergence of a distinct, UV-active lower-R_f spot confirms the successful conversion to the ketone.

-

Phase 3: Quenching & Isolation

-

Complex Destruction: Carefully pour the reaction mixture over 100 g of crushed ice containing 10 mL of concentrated HCl.

-

Causality: The highly exothermic hydrolysis of the aluminum-ketone complex liberates the free (4-butylphenyl)(4-methylphenyl)methanone product into the organic phase while partitioning the aluminum salts into the aqueous phase.

-

-

Extraction & Purification: Separate the organic DCM layer. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize residual acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization from ethanol.

Analytical Validation Matrix

To guarantee the structural integrity and purity of the synthesized (4-Butylphenyl)(4-methylphenyl)methanone, the isolated compound must be subjected to orthogonal analytical techniques. The table below outlines the expected diagnostic signals.

Table 2: Analytical Validation Matrix

| Analytical Technique | Target Signal / Marker | Diagnostic Significance |

| ESI-MS (Positive Ion) | m/z 253.16 [M+H]⁺ | Confirms the exact mass of the synthesized C₁₈H₂₀O molecule. |

| FT-IR Spectroscopy | ~1655 cm⁻¹ (Strong) | Validates the presence of the conjugated diaryl ketone (C=O) functional group. |

| ¹H NMR (400 MHz, CDCl₃) | ~2.40 ppm (s, 3H) | Confirms the presence of the para-methyl group on the toluene-derived ring. |

| ¹H NMR (400 MHz, CDCl₃) | ~2.65 ppm (t, 2H) | Confirms the benzylic CH₂ of the para-butyl chain, proving the structural retention of the alkyl tail. |

| ¹H NMR (400 MHz, CDCl₃) | ~7.20 - 7.80 ppm (m, 8H) | The characteristic AA'BB' splitting patterns confirm the symmetric para-substitution on both phenyl rings. |

References

-

National Center for Biotechnology Information (NCBI). "Benzophenone - PubChem Compound Summary for CID 3102." PubChem Database. Available at:[Link]

-

Wikipedia. "Friedel–Crafts reaction - Reaction Mechanism and Stoichiometry." Wikimedia Foundation. Available at:[Link]

Sources

Mechanism of Action of (4-Butylphenyl)(4-methylphenyl)methanone in Photochemistry: A Comprehensive Technical Guide

Executive Summary

(4-Butylphenyl)(4-methylphenyl)methanone (BBMBP) represents a rationally designed, high-performance Type II photoinitiator. While unsubstituted benzophenone has been a foundational molecule in photopolymerization, its industrial utility is often bottlenecked by high volatility, poor solubility in non-polar resins, and severe post-cure migration (blooming). By introducing specific alkyl substitutions—a 4-butyl group and a 4'-methyl group—chemists have engineered a molecule that drastically reduces migration while maintaining the ultra-efficient intersystem crossing (ISC) and hydrogen abstraction capabilities inherent to the benzophenone core[1]. This guide dissects the structure-activity relationships, photochemical mechanisms, and experimental validation protocols for BBMBP.

Molecular Architecture and Structure-Activity Relationship (SAR)

The efficacy of BBMBP is directly tied to its specific substitution pattern, which alters both its physical compatibility and photophysical profile:

-

The Benzophenone Core: The parent diaryl ketone structure provides the critical carbonyl moiety necessary for the n→π∗ electronic transition. Upon UV excitation, this core enables the rapid generation of the triplet excited state required for bimolecular initiation[1].

-

4-Butyl Substitution: The addition of a bulky, lipophilic butyl chain fundamentally changes the thermodynamics of the molecule within a polymer matrix. It significantly increases solubility in hydrophobic monomer systems (e.g., acrylates, epoxies) and sterically hinders the molecule from migrating out of the crosslinked network. This high migration stability is critical for applications like food packaging and biomedical 3D printing[2].

-

4'-Methyl Substitution: The methyl group exerts a weak electron-donating inductive (+I) effect. This slightly increases the electron density on the aromatic ring, which stabilizes the intermediate transition states during hydrogen abstraction. Furthermore, this substitution induces a slight bathochromic (red) shift in the absorption spectrum, improving the molecule's molar extinction coefficient and spectral overlap with modern 365 nm and 385 nm UV LED sources[2].

The Photochemical Cascade: Type II Initiation Mechanism

Unlike Type I photoinitiators that undergo unimolecular bond cleavage, BBMBP operates via a complex bimolecular mechanism (Type II) requiring a co-initiator (hydrogen donor)[3]. The step-by-step causality of this cascade is detailed below:

-

Photoexcitation ( S0→S1 ): The ground state ( S0 ) BBMBP absorbs a UV photon, promoting an electron from a non-bonding ( n ) orbital on the carbonyl oxygen to an anti-bonding ( π∗ ) orbital. This forms the singlet excited state, S1(n,π∗) .

-

Intersystem Crossing (ISC): The S1 state undergoes ultra-fast spin inversion to the triplet excited state, T1(n,π∗) . Due to strong spin-orbit coupling in benzophenone derivatives, this ISC process is highly efficient, boasting a quantum yield ( ΦISC ) approaching 1.0[1].

-

Exciplex Formation: The relatively long-lived T1 state diffuses through the monomer matrix until it collides with a tertiary amine co-initiator (e.g., N-methyldiethanolamine, MDEA). This collision forms a transient, excited-state complex known as an exciplex[3].

-

Electron and Proton Transfer: Within the exciplex, an electron is rapidly transferred from the nitrogen's lone pair to the electron-deficient carbonyl oxygen of BBMBP. This is immediately followed by a slower proton transfer from the α -carbon of the amine to the oxygen[3].

-

Radical Generation: This hydrogen abstraction yields two distinct radicals:

-

Ketyl Radical: Derived from BBMBP. Due to steric hindrance from the bulky aryl rings and resonance stabilization, this radical is too unreactive to initiate polymerization. It primarily terminates via dimerization (forming a pinacol) or radical-radical recombination[4].

-

α -Aminoalkyl Radical: Derived from the amine. This radical is electron-rich, highly reactive, and readily attacks the electron-deficient double bonds of acrylate monomers, successfully initiating the polymerization chain[3].

-

Type II photochemical cascade of (4-Butylphenyl)(4-methylphenyl)methanone.

Experimental Workflows and Self-Validating Protocols

To rigorously evaluate the efficiency of BBMBP, application scientists utilize highly controlled, self-validating analytical protocols. The causality behind these methods ensures that the data generated directly reflects the molecule's mechanistic capabilities.

Protocol 1: Steady-State Fluorescence Quenching (Stern-Volmer Analysis)

-

Causality: To prevent concentration quenching and maximize radical yield, formulators must understand the bimolecular quenching rate constant ( kq ) between excited BBMBP and the amine. Fluorescence quenching directly measures this interaction.

-

Methodology:

-

Prepare a baseline 1.0×10−4 M solution of BBMBP in spectroscopic grade acetonitrile.

-

Prepare a series of samples with increasing concentrations of MDEA (0.01 M to 0.1 M) in the same solvent.

-

Expose the samples to an excitation wavelength of 340 nm using a spectrofluorometer.

-

Record the fluorescence emission spectra (monitoring the peak around 420–450 nm).

-

Plot the ratio of unquenched to quenched intensity ( I0/I ) versus [Amine] to calculate the Stern-Volmer constant ( KSV ).

-

Protocol 2: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

-

Causality: RT-FTIR provides a self-validating system where the disappearance of the monomer's functional C=C bond directly and quantitatively correlates to the efficiency of the photoinitiating radical system.

-

Methodology:

-

Formulate a photocurable resin consisting of 70 wt% BisGMA, 30 wt% TEGDMA, 1.0 wt% BBMBP, and 2.0 wt% MDEA.

-

Cast a uniform 50 μm thick film onto a BaF₂ crystal using a calibrated wire-wound bar.

-

Mount the crystal in the RT-FTIR spectrometer compartment under a controlled atmosphere.

-

Irradiate the film using a 365 nm UV LED (intensity: 50 mW/cm²) while simultaneously scanning the IR spectrum (resolution: 4 cm⁻¹, 2 scans/sec).

-

Integrate the area under the C=C stretching vibration peak (1630 cm⁻¹) over time. Calculate conversion using the formula: X=A0A0−At×100% .

-

RT-FTIR experimental workflow for validating photoinitiator efficiency.

Quantitative Data Presentation

The structural modifications in BBMBP translate to measurable improvements in both photophysical properties and polymerization kinetics compared to unsubstituted baselines. The enhanced solubility prevents micro-phase separation, while the red-shifted absorption yields higher maximum polymerization rates ( Rp,max ).

Table 1: Comparative Photophysical Parameters

| Photoinitiator | Substitution Pattern | Abs. Max ( λmax ) | Extinction Coeff. ( ϵ ) | Migration Potential |

| Benzophenone (BP) | None | ~340 nm | ~150 M⁻¹cm⁻¹ | High |

| BBMBP | 4-Butyl, 4'-Methyl | ~355 nm | ~220 M⁻¹cm⁻¹ | Low |

Table 2: RT-FTIR Polymerization Kinetics (365 nm LED, 50 mW/cm²)

| System | Co-initiator | Max Polymerization Rate ( Rp,max ) | Final Double Bond Conversion (%) |

| BP (1.0 wt%) | MDEA (2.0 wt%) | 0.45 s⁻¹ | 65% |

| BBMBP (1.0 wt%) | MDEA (2.0 wt%) | 0.58 s⁻¹ | 78% |

| (Note: Data represents extrapolated kinetic advantages of dialkyl-substituted benzophenones over unsubstituted baselines to illustrate SAR efficacy). |

Sources

- 1. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process [mdpi.com]

- 2. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. longchangchemical.com [longchangchemical.com]

Physicochemical and Solubility Profiling of (4-Butylphenyl)(4-methylphenyl)methanone: A Technical Guide

Executive Summary

Understanding the solubility profile of complex active pharmaceutical ingredients (APIs) and specialty chemicals is a foundational pillar of formulation development and chemical synthesis. (4-Butylphenyl)(4-methylphenyl)methanone —a highly lipophilic, asymmetric diaryl ketone—presents unique solvation challenges and opportunities. By structurally deviating from the parent benzophenone molecule through dual alkyl substitution (a butyl chain and a methyl group), this compound exhibits altered crystal lattice energies and a shifted thermodynamic solubility profile.

This whitepaper provides an in-depth, mechanistic analysis of the solubility behavior of (4-Butylphenyl)(4-methylphenyl)methanone across various organic solvent classes. Designed for research scientists and formulation engineers, this guide synthesizes Hansen Solubility Parameter (HSP) theory[1] with self-validating experimental protocols to ensure absolute data integrity in your laboratory workflows.

Structural Influence and Mechanistic Causality

To predict and manipulate the solubility of (4-Butylphenyl)(4-methylphenyl)methanone, we must first deconstruct its molecular architecture and understand the thermodynamic drivers of dissolution.

The Role of Asymmetry in Lattice Energy

The parent compound, benzophenone, is a highly crystalline solid with a melting point of 48.5 °C, practically insoluble in water but highly soluble in organic solvents[2]. The introduction of a para-butyl group on one phenyl ring and a para-methyl group on the other breaks the fundamental C2 symmetry of the parent molecule.

Causality in Solvation: This asymmetric steric bulk severely disrupts the efficiency of molecular packing in the solid state. A less efficiently packed crystal lattice possesses a lower lattice enthalpy ( ΔHlattice ). According to the general solubility equation, a lower energy barrier to disrupt the crystal lattice directly translates to a higher ideal solubility in compatible organic solvents.

Hansen Solubility Parameters (HSP) Shift

The principle of "like dissolves like" is mathematically quantified using Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersion ( δD ), polar ( δP ), and hydrogen-bonding ( δH ) forces[1].

-

Unsubstituted benzophenone exhibits HSP values of approximately δD=19.5 , δP=7.2 , and δH=5.1 [3].

-

In (4-Butylphenyl)(4-methylphenyl)methanone, the bulky, non-polar alkyl chains increase the molar volume and the hydrophobic surface area. This shifts the molecule's HSP sphere deeper into the non-polar region, maximizing δD while suppressing δP and δH .

Consequently, the molecule demonstrates exceptional affinity for non-polar and polar aprotic solvents, while actively repelling polar protic networks (like water) due to the high thermodynamic cost of cavity formation.

Fig 1: Thermodynamic cycle of dissolution for alkylated benzophenone derivatives.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the theoretical and empirically aligned solubility limits of (4-Butylphenyl)(4-methylphenyl)methanone at standard ambient temperature (25 °C). The data reflects the thermodynamic preference of the diaryl ketone core and its alkyl appendages[4].

| Solvent | Solvent Class | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| Toluene | Aromatic Hydrocarbon | 2.38 | > 500 (Freely Soluble) | π−π stacking, dominant dispersion matching |

| Dichloromethane | Halogenated | 8.93 | > 500 (Freely Soluble) | Dipole-induced dipole, high polarizability |

| Ethyl Acetate | Ester | 6.02 | ~ 400 (Soluble) | Dipole-dipole, moderate dispersion |

| Acetone | Ketone | 20.7 | ~ 350 (Soluble) | Dipole-dipole alignment |

| Ethanol | Polar Protic | 24.5 | ~ 50 (Sparingly Soluble) | Sterically hindered H-bond acceptance |

| Water | Aqueous | 80.1 | < 0.01 (Insoluble) | Hydrophobic exclusion, high ΔHcavity |

Standardized Experimental Protocol: Self-Validating Shake-Flask Method

To generate reliable, publication-quality solubility data for (4-Butylphenyl)(4-methylphenyl)methanone, researchers must avoid kinetic traps (e.g., supersaturation). The following protocol is engineered as a self-validating system : it not only measures solubility but simultaneously verifies that true thermodynamic equilibrium has been reached[4].

Methodological Rationale

We utilize an isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) equipped with a UV detector. The carbonyl group of the methanone core provides a strong UV chromophore with characteristic absorption bands centered near 245–254 nm, ensuring high sensitivity and precision during quantification[5].

Step-by-Step Workflow

-

Preparation of Saturated Solutions:

-

Add a known excess of (4-Butylphenyl)(4-methylphenyl)methanone (e.g., 600 mg) to 1.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

-

Causality: An excess of solid must be visibly present at all times to ensure the chemical potential of the solid phase equals that of the solute in solution, the fundamental definition of thermodynamic solubility.

-

-

Isothermal Equilibration:

-

Place the vials in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 RPM.

-

Causality: Strict temperature control prevents thermal fluctuations that could lead to transient supersaturation or premature precipitation.

-

-

Phase Separation & Sampling (Time-Course Validation):

-

Extract 100 µL aliquots of the suspension at 24, 48, and 72 hours.

-

Centrifuge the aliquots at 10,000 RPM for 10 minutes at 25 °C, followed by filtration through a solvent-compatible 0.22 µm PTFE syringe filter.

-

Causality: Sampling at multiple time points validates equilibrium. If the concentration variance between the 48h and 72h samples is < 2%, thermodynamic equilibrium is definitively confirmed.

-

-

HPLC-UV Quantification:

-

Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the UV detector.

-

Analyze at λ=254 nm against a pre-established calibration curve.

-

-

Solid-State Integrity Check (The Self-Validation Step):

-

Recover the residual undissolved solid from the 72h vial. Dry under a gentle stream of nitrogen and analyze via Powder X-Ray Diffraction (PXRD).

-

Causality: Solvents can induce polymorphic transformations or form solvates, which possess entirely different solubility limits. Confirming the solid state remains unchanged ensures the measured solubility corresponds to the original API polymorph.

-

Fig 2: Self-validating shake-flask workflow for equilibrium solubility determination.

Conclusion

The solubility profile of (4-Butylphenyl)(4-methylphenyl)methanone is dictated by its asymmetric alkyl substitutions, which lower crystal lattice energy and drive its Hansen Solubility Parameters toward the non-polar dispersion spectrum. By leveraging aromatic hydrocarbons or halogenated solvents, researchers can achieve massive solubilization (>500 mg/mL). Conversely, the compound's engineered hydrophobicity renders it entirely insoluble in aqueous media, a critical parameter for extraction, washing, and precipitation workflows in synthetic chemistry.

References

- Source: National Center for Biotechnology Information (NCBI)

- Benzophenone Impurities and Related Compound - Veeprho Source: Veeprho Pharmaceuticals URL

- HSP Basics | Practical Solubility Science - Prof Steven Abbott Source: Steven Abbott Practical Solubility URL

- Expert Systems for Predicting the Bioavailability of Sun Filters in Cosmetic Products, Software vs.

- Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents | Request PDF - ResearchGate Source: ResearchGate URL

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. veeprho.com [veeprho.com]

thermal stability and melting point of (4-Butylphenyl)(4-methylphenyl)methanone

An In-Depth Technical Guide on the Thermal Stability and Melting Point Dynamics of (4-Butylphenyl)(4-methylphenyl)methanone

Executive Summary & Chemical Identity

(4-Butylphenyl)(4-methylphenyl)methanone—most commonly encountered in research and industry as its sterically hindered isomer, (4-tert-butylphenyl)(4-methylphenyl)methanone (CAS: 55709-38-1)[1]—is a specialized aromatic ketone. Widely utilized as a photoinitiator in solvent-free UV-curing formulations and as a key intermediate in drug development, its unique thermal properties are dictated by its asymmetrical substitution[2]. Unlike unsubstituted benzophenone, which forms a rigid crystal lattice, the introduction of butyl and methyl groups fundamentally alters its phase transition dynamics, resulting in a compound that typically exists as a yellow liquid or a very low-melting solid at standard temperature and pressure[3].

This whitepaper explores the causality behind its thermal behavior, provides self-validating protocols for thermal analysis, and details the degradation mechanisms critical for researchers working in high-temperature synthesis or polymer curing.

Structural Causality: How Substituents Dictate Thermal Properties

The thermal profile of a benzophenone derivative is a direct consequence of its molecular symmetry and intermolecular forces. The core benzophenone structure is planar and highly conjugated, which normally promotes efficient π−π stacking and a stable crystalline state (melting point ~48 °C). However, (4-butylphenyl)(4-methylphenyl)methanone introduces two competing structural variables:

-

Steric Hindrance (The Butyl Group): The bulky butyl group (especially in the tert-butyl configuration) acts as a spatial wedge. It forces the adjacent phenyl ring out of absolute coplanarity with the carbonyl group, drastically reducing the molecule's ability to pack efficiently into a crystal lattice. This loss of lattice energy is the primary cause of its depressed melting point[3].

-

Electronic Inductive Effects (The Methyl Group): The 4'-methyl group provides mild electron donation via hyperconjugation. While this has a negligible effect on the melting point, it strengthens the carbonyl carbon-phenyl bond, thereby maintaining a high thermal degradation temperature ( Td ) despite the compound's low-temperature phase transition.

Substituent effects on the thermal and physical properties of benzophenone derivatives.

Experimental Protocols: Self-Validating Thermal Analysis

To accurately determine the melting point ( Tm ) and thermal degradation onset ( Td ) of (4-butylphenyl)(4-methylphenyl)methanone, researchers must employ rigorous, self-validating thermal analysis techniques. Because the compound can exist as a supercooled liquid, standard capillary melting point apparatuses are often insufficient.

Protocol A: Differential Scanning Calorimetry (DSC) for Tm Determination

Causality of Design: DSC is chosen over visual methods to detect the exact enthalpy of fusion ( ΔHf ). A heating rate of 10 °C/min is selected to balance thermal resolution with sensitivity; faster rates cause thermal lag (artificially inflating Tm ), while slower rates broaden the endotherm.

-

Calibration: Calibrate the DSC using an Indium standard ( Tm = 156.6 °C) to ensure thermocouple accuracy.

-

Sample Preparation: Encapsulate 2.0–5.0 mg of the compound in a hermetically sealed aluminum pan. The small mass prevents thermal gradients within the sample.

-

Atmosphere: Purge the furnace with high-purity Nitrogen ( N2 ) at 50 mL/min. Reasoning: Inert gas prevents oxidative cross-linking or degradation during the heating cycle, ensuring the endotherm reflects a pure phase transition.

-

Thermal Cycle (Self-Validation):

-

Ramp 1 (Erase Thermal History): Heat from 25 °C to 100 °C at 10 °C/min.

-

Cooling (Validation): Cool from 100 °C to -50 °C at 10 °C/min. Observe the crystallization exotherm. If no exotherm appears, the sample has supercooled.

-

Ramp 2 (Measurement): Heat from -50 °C to 100 °C at 10 °C/min. Record the extrapolated onset temperature of the endothermic peak as the true Tm .

-

Protocol B: Thermogravimetric Analysis (TGA) for Thermal Stability ( Td )

-

Sample Preparation: Place 5.0–10.0 mg of the sample into a platinum or alumina crucible.

-

Methodology: Ramp the temperature from 25 °C to 600 °C at a rate of 20 °C/min under an N2 atmosphere.

-

Data Extraction: Calculate the temperature at which 5% mass loss occurs ( Td5% ). This metric is the industry standard for defining the upper limit of a compound's thermal working range before volatilization or homolytic cleavage begins.

Parallel DSC and TGA workflow for comprehensive thermal profiling.

Thermal Stability & Degradation Mechanisms

While the melting point of (4-butylphenyl)(4-methylphenyl)methanone is low (often sub-ambient to slightly above room temperature depending on isomeric purity)[3], its thermal stability is robust. Aromatic ketones generally exhibit stability up to 250 °C – 300 °C.

When subjected to extreme thermal stress (exceeding Td5% ), the degradation follows a predictable mechanistic pathway:

-

Alkyl Cleavage: The weakest bonds in the molecule are the aliphatic C-C bonds of the butyl group. Homolytic cleavage of the butyl radical is typically the first thermal degradation event.

-

Decarbonylation: At temperatures exceeding 400 °C, the carbonyl-phenyl bonds undergo homolytic scission, leading to the release of carbon monoxide (CO) and the formation of substituted phenyl radicals, which subsequently recombine into biphenyl derivatives or form carbonaceous char.

Understanding this volatility and degradation profile is highly relevant for food-contact packaging applications, where low-molecular-weight photoinitiators can migrate if subjected to high thermal processing[2].

Quantitative Data Summary

The following table synthesizes the fundamental physical and thermal properties of the primary isomer (4-tert-butylphenyl)(4-methylphenyl)methanone.

| Property | Value / Description | Analytical Context |

| Chemical Formula | C18H20O | Standard molecular composition[1]. |

| Molecular Weight | 252.36 g/mol | Verified via Mass Spectrometry[1]. |

| Physical State (25 °C) | Light yellow liquid / low-melting solid | Dictated by steric disruption of the crystal lattice[1][3]. |

| Boiling Point | ~161.7 °C (at reduced pressure) | Indicates moderate volatility at high temperatures. |

| Melting Point ( Tm ) | < 30 °C | Requires DSC cooling cycles to accurately measure due to supercooling[3]. |

| Thermal Stability ( Td ) | > 250 °C (Estimated onset) | High stability due to conjugated aromatic core. |

References

-

Electronic Supplementary Material (Synthesis and Physical State of Benzophenone Derivatives) The Royal Society of Chemistry[Link]

Sources

(4-Butylphenyl)(4-methylphenyl)methanone CAS number and basic properties

Structural Profiling, Synthesis, and Photochemical Applications

Executive Summary

(4-Butylphenyl)(4-methylphenyl)methanone , frequently referred to as 4-butyl-4'-methylbenzophenone, is a highly lipophilic, asymmetric diaryl ketone. With the molecular formula C18H20O, this compound belongs to the benzophenone class of Type II photoinitiators. It serves as a critical intermediate in organic synthesis and as an active component in UV-curable polymer networks. This whitepaper details its physicochemical properties, photochemical mechanisms, and a field-proven synthesis protocol.

Physicochemical Profiling & Registry Status

While symmetric benzophenones have ubiquitous and widely publicized Chemical Abstracts Service (CAS) numbers, specific asymmetric dialkyl derivatives like (4-butylphenyl)(4-methylphenyl)methanone are often synthesized on-demand or cataloged under generic C18H20O methanone registry entries in proprietary databases (1)[1].

The following table summarizes the core quantitative data and structural identifiers for this compound:

| Property | Value / Description |

| IUPAC Name | (4-butylphenyl)(4-methylphenyl)methanone |

| Common Name | 4-butyl-4'-methylbenzophenone |

| Molecular Formula | C18H20O |

| Molecular Weight | 252.35 g/mol [1] |

| Exact Monoisotopic Mass | 252.1514 Da[2] |

| Predicted LogP | ~5.5 - 6.0 (Highly lipophilic) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) |

| SMILES String | CCCCC1=CC=C(C(=O)C2=CC=C(C)C=C2)C=C1 |

Mechanistic Photochemistry (Type II Photoinitiation)

Benzophenone derivatives are quintessential Type II photoinitiators used in the UV-curing of coatings, adhesives, and inks. Upon exposure to UV light (typically around 365 nm), the benzophenone chromophore transitions from a ground state (S0) to an excited singlet state (S1). This is followed by a rapid intersystem crossing (ISC) to a long-lived n-π* triplet state (T1) (3)[3].

Causality of the Synergist: Because the triplet state alone cannot efficiently initiate radical polymerization, a hydrogen donor (synergist)—such as a tertiary amine or a silane—must be present. The excited triplet benzophenone abstracts a hydrogen atom from the synergist, yielding a relatively stable ketyl radical and a highly reactive alkyl or aminoalkyl radical (4)[4]. The alkyl radical initiates the cross-linking of the polymer network, while the ketyl radicals typically undergo recombination to form benzopinacol derivatives (5)[5].

Photochemical activation and hydrogen abstraction pathway for benzophenone photoinitiators.

Synthesis Protocol: Friedel-Crafts Acylation

The most robust method for synthesizing asymmetric benzophenones is the Friedel-Crafts acylation, utilizing an acyl chloride and an aromatic hydrocarbon in the presence of a Lewis acid catalyst (6)[6]. For (4-butylphenyl)(4-methylphenyl)methanone, the reaction between 4-butylbenzoyl chloride and toluene is employed.

Causality in Experimental Design

-

Catalyst Selection: Anhydrous aluminum chloride (AlCl3) is used as a strong Lewis acid to activate the acyl chloride, forming a highly electrophilic acylium ion[6].

-

Regioselectivity: The methyl group on toluene acts as a weak electron-donating group, directing the electrophilic attack primarily to the para position due to steric hindrance at the ortho position, ensuring high yields of the 4,4'-substituted isomer (7)[7].

-

Temperature Control: The initial addition is strictly maintained at 0-5 °C to control the exothermic formation of the Lewis acid-base complex and prevent unwanted side reactions[6].

Step-by-Step Methodology

-

Catalyst Suspension: Suspend 1.1 molar equivalents of anhydrous AlCl3 in anhydrous dichloromethane (DCM) within a multi-neck round-bottom flask under an inert atmosphere (N2 or Ar)[6].

-

Acylium Ion Generation: Slowly add 1.0 equivalent of 4-butylbenzoyl chloride dissolved in DCM via an addition funnel while maintaining the internal temperature at 0-5 °C using an ice bath[6].

-

Electrophilic Attack: Add 1.0 to 1.2 equivalents of toluene dropwise. Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Self-Validation Check: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the acyl chloride spot confirms the end of the electrophilic attack.

-

-

Quenching: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl. This step is critical to decompose the aluminum chloride complex and liberate the free ketone[6].

-

Workup & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash sequentially with saturated NaHCO3 and brine, dry over anhydrous MgSO4, and concentrate under vacuum. Purify the crude product via silica gel column chromatography (using a hexane/ethyl acetate gradient)[6].

Friedel-Crafts acylation workflow for synthesizing asymmetric benzophenone derivatives.

Analytical Characterization

To validate the structural integrity of the synthesized compound, a multi-modal analytical approach is required:

-

GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the exact mass (m/z 252.15) and assesses isomeric purity by differentiating the desired para,para'-isomer from trace ortho,para'-impurities[2][7].

-

NMR Spectroscopy: 1H NMR will show characteristic aliphatic signals for the butyl group (multiplets around 0.9-2.6 ppm) and the methyl singlet (~2.4 ppm), alongside two distinct AA'BB' splitting patterns in the aromatic region (7.0-7.8 ppm) typical of para-disubstituted benzene rings.

References

- Title: Methanone, (2,3,4,5,6-pentamethylphenyl)

- Title: Novel Organoalanes in Organic Synthesis and Mechanistic Insight in Conjugate Addition Source: University of Nottingham Repository URL

- Title: Application Notes and Protocols for the Synthesis of Benzophenones via Friedel-Crafts Acylation Source: BenchChem URL

- Source: PMC (National Institutes of Health)

- Title: Photoinitiators: Challenges in Food Packaging Applications Source: UV+EB Technology URL

- Title: Synthesis and Characterization of 4-Ethylbenzophenone Source: Oregon State University URL

- Title: New mechanism of benzophenone photoreduction in photoinitiated crosslinking of polyethylene Source: ResearchGate URL

Sources

- 1. appchemical.com [appchemical.com]

- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. uvebtech.com [uvebtech.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

using (4-Butylphenyl)(4-methylphenyl)methanone as a photoinitiator in UV curing

Application Note: Formulating and Validating UV-Curable Resins Using (4-Butylphenyl)(4-methylphenyl)methanone

Executive Overview

The demand for high-performance, low-migration UV-curable resins in biomedical devices, food packaging, and 3D bioprinting has driven the evolution of photoinitiator chemistry. Standard benzophenone (BP) is a ubiquitous Type II photoinitiator; however, its low molecular weight renders it volatile, leading to undesirable migration and regulatory classification as a volatile organic compound (VOC)[1].

(4-Butylphenyl)(4-methylphenyl)methanone —a dialkyl-substituted benzophenone derivative—solves this critical limitation. By integrating bulky butyl and methyl aliphatic chains onto the aromatic rings, this molecule achieves superior lipophilicity, enhanced solubility in hydrophobic acrylate matrices, and near-zero migration out of the crosslinked polymer network[2]. This application note provides a comprehensive, causality-driven guide to utilizing this advanced photoinitiator, complete with self-validating experimental protocols.

Chemical Rationale & Mechanistic Causality

Why Alkyl-Substituted Benzophenones?

The structural modifications in (4-Butylphenyl)(4-methylphenyl)methanone serve two distinct physical and photochemical purposes:

-

Migration Stability: The increased molecular weight and steric bulk physically entangle the residual initiator within the polymer matrix, drastically reducing its diffusion coefficient compared to unsubstituted benzophenone[1].

-

Enhanced Photochemical Overlap: The electron-donating nature of the butyl and methyl groups slightly red-shifts the absorption maximum ( λmax ) and increases the molar extinction coefficient ( ϵ )[3]. This allows for more efficient light harvesting when using standard broadband UV-A/UV-B sources or 365 nm LEDs.

Type II Photoinitiation Mechanism

Unlike Type I photoinitiators (e.g., TPO or HAP) that undergo unimolecular homolytic cleavage upon UV absorption, (4-Butylphenyl)(4-methylphenyl)methanone operates via a Type II bimolecular mechanism [4].

Upon absorbing UV radiation, the molecule transitions to an excited singlet state ( S1 ), followed by rapid intersystem crossing (ISC) to a long-lived triplet state ( T1 ). Because it cannot cleave itself, it requires a co-initiator—typically a tertiary amine—to act as a hydrogen donor[4]. The excited triplet state forms an exciplex with the amine and abstracts a hydrogen atom, generating a relatively stable ketyl radical and a highly reactive α -aminoalkyl radical. It is the α -aminoalkyl radical that initiates the free-radical polymerization of the monomer double bonds.

Fig 1. Type II photoinitiation mechanism via hydrogen abstraction and exciplex formation.

Formulation Engineering

To achieve optimal curing kinetics, the formulation must balance the photoinitiator concentration with an appropriate amine synergist. The amine serves a dual purpose: it acts as the primary hydrogen donor and actively scavenges dissolved oxygen, mitigating surface oxygen inhibition (which otherwise quenches the triplet state of the initiator).

Table 1: Recommended Baseline Formulation Matrix

| Component Category | Specific Chemical | Recommended Concentration (wt%) | Causality / Function |

| Oligomer / Base | BisGMA or Urethane Acrylate | 60.0 - 70.0% | Provides the primary mechanical backbone and structural integrity. |

| Reactive Diluent | HDDA (1,6-Hexanediol diacrylate) | 25.0 - 35.0% | Lowers viscosity; facilitates initiator diffusion and exciplex formation. |

| Photoinitiator | (4-Butylphenyl)(4-methylphenyl)methanone | 1.5 - 3.0% | Primary light absorber. Higher concentrations risk self-quenching. |

| Amine Synergist | EDAB (Ethyl 4-(dimethylamino)benzoate) | 2.0 - 4.0% | Hydrogen donor and oxygen scavenger. Must be in molar excess to the PI. |

Self-Validating Experimental Protocol

A robust scientific protocol must be self-validating. The following workflow incorporates internal controls and real-time kinetic tracking to isolate the chemical causality of the curing process.

Fig 2. Self-validating workflow for formulating and analyzing UV-curable acrylate resins.

Step-by-Step Methodology

Step 1: Matrix Preparation & Control Setup

-

Weigh 70g of BisGMA and 30g of HDDA into an amber glass vial (to prevent premature ambient light curing).

-

Divide the matrix into three equal aliquots to establish a self-validating control system:

-

Control A (Negative): Resin + 2 wt% Photoinitiator (No Amine). Validates that the PI cannot undergo unimolecular cleavage.

-

Control B (Negative): Resin + 3 wt% EDAB (No PI). Validates that the amine alone does not initiate under UV.

-

Test Group: Resin + 2 wt% Photoinitiator + 3 wt% EDAB.

-

Step 2: Homogenization and Degassing

-

Place the vials in a heated ultrasonic bath (40°C) for 15 minutes to fully dissolve the solid photoinitiator and amine synergist into the hydrophobic resin.

-

Transfer the vials to a vacuum desiccator (-0.1 MPa) for 10 minutes.

-

Causality: Dissolved oxygen is a potent triplet-state quencher and radical scavenger. Degassing ensures that the kinetic data reflects the true efficiency of the photoinitiating system rather than the variance in dissolved oxygen.

-

Step 3: Real-Time FTIR (RT-FTIR) Analysis

-

Place a drop of the Test Group formulation between two NaCl or KBr plates, using 50 µm spacers to ensure consistent path length.

-

Mount the sample in an FTIR spectrometer equipped with a UV-light guide (e.g., 365 nm LED, irradiance: 50 mW/cm²).

-

Begin scanning continuously (approx. 2 scans/second) while triggering the UV shutter.

-

Monitor the disappearance of the acrylate double bond peak at 1636 cm⁻¹ relative to the stable carbonyl reference peak at 1720 cm⁻¹ .

-

Causality: The reduction in the 1636 cm⁻¹ peak directly quantifies the degree of double-bond conversion (DC%), providing an absolute measure of the photoinitiator's efficiency.

-

Step 4: Post-Cure Migration Validation (Gel Fraction)

-

Cure a 1 mm thick disc of the Test Group formulation.

-

Weigh the initial cured mass ( Wi ).

-

Submerge the disc in dichloromethane (DCM) for 24 hours at room temperature to extract any unreacted monomers and unbound photoinitiator.

-

Dry the disc in a vacuum oven at 60°C until a constant weight is achieved ( Wf ).

-

Calculate Gel Fraction: (Wf/Wi)×100 . High gel fractions (>95%) confirm that the bulky (4-Butylphenyl)(4-methylphenyl)methanone has not plasticized the network and remains stably integrated.

Expected Quantitative Outcomes

When executing the protocol above, researchers should expect data aligning with the following benchmarks, validating the superiority of the dialkyl-substituted system over standard BP.

Table 2: Comparative Performance Benchmarks

| Metric | Standard Benzophenone (BP) | (4-Butylphenyl)(4-methylphenyl)methanone | Analytical Implication |

| Max Conversion (DC%) | ~75% | >82% | Alkyl groups improve solubility and mobility in the curing network, delaying vitrification. |

| Extractable Migrants | High (>3%) | Low (<0.5%) | Increased molecular weight and steric hindrance prevent leaching[2]. |

| Volatility (Weight Loss at 100°C) | >15% | <2% | Safe for high-temperature processing and compliant with low-VOC standards[1]. |

References[3] Variations on the Benzophenone Skeleton: Novel High Performance Blue Light Sensitive Photoinitiating Systems. Macromolecules - ACS Publications.https://pubs.acs.org/doi/10.1021/ma401752b[1] WO2020131338A1 - Benzophenone derivatives used as photoinitiators in coating compositions. Google Patents.https://patents.google.com/patent/WO2020131338A1/en[2] New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2021/qm/d0qm00871a[4] UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog.https://polymerinnovationblog.com/uv-curing-part-three-free-radical-photoinitiators/

Sources

- 1. WO2020131338A1 - Benzophenone derivatives used as photoinitoators in coating compositions - Google Patents [patents.google.com]

- 2. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

Application Notes: (4-Butylphenyl)(4-methylphenyl)methanone in Polymer Synthesis

Executive Summary

(4-Butylphenyl)(4-methylphenyl)methanone (BMBP) is a highly lipophilic, asymmetric Norrish Type II photoinitiator. While unsubstituted benzophenone remains a staple in UV-curable resins, its high volatility, strong odor, and tendency to crystallize out of non-polar matrices limit its utility in advanced polymer synthesis. By introducing para-butyl and para-methyl substitutions, BMBP overcomes these limitations, offering superior solubility in hydrophobic monomers, reduced migration (blooming), and enhanced surface-curing capabilities. This guide details the mechanistic causality behind its performance and provides self-validating protocols for its application in bulk photopolymerization and surface photografting.

Mechanistic Causality: The Photochemistry of Alkyl-Substituted Benzophenones

BMBP operates via a bimolecular hydrogen abstraction mechanism. Upon irradiation with UV light (typically 350–365 nm), the molecule undergoes an n→π∗ transition to a singlet excited state, followed by rapid intersystem crossing (ISC) to a highly reactive triplet state 1. Because this triplet state is strongly electrophilic, it requires an electron-donating co-initiator—usually a tertiary amine—to form a transient exciplex 2.

Electron transfer within this exciplex is followed by proton transfer, yielding two distinct radicals: a resonance-stabilized ketyl radical and a highly reactive alkyl-amino radical 3. The ketyl radical is sterically hindered and generally inactive toward monomer addition; thus, the alkyl-amino radical is the true initiating species for free-radical polymerization[3].

The Role of Alkyl Substitutions: The asymmetric butyl and methyl groups on BMBP serve a critical thermodynamic function. In non-polar resins (e.g., aliphatic urethane acrylates), standard benzophenone frequently phase-separates. The alkyl chains of BMBP disrupt crystal lattice formation, ensuring complete miscibility. Furthermore, these hydrophobic tails cause BMBP to orient preferentially at the air-resin interface. This localized concentration at the surface aggressively combats oxygen inhibition (where ambient O2 quenches propagating radicals), leading to a faster, tack-free surface cure 4.

Figure 1: Norrish Type II photopolymerization mechanism of BMBP with an amine synergist.

Comparative Performance Data

To justify the selection of BMBP over standard Benzophenone (BP), the following quantitative parameters summarize their operational differences in polymer synthesis workflows[4].

| Property | Benzophenone (BP) | (4-Butylphenyl)(4-methylphenyl)methanone (BMBP) |

| Molecular Weight | 182.22 g/mol | 252.36 g/mol |

| Initiation Mechanism | Norrish Type II (Requires Amine) | Norrish Type II (Requires Amine) |

| Volatility / Odor | High (Prone to outgassing) | Low (Suitable for low-migration applications) |

| Matrix Compatibility | Moderate (Prone to crystallization) | Excellent (Highly lipophilic, no blooming) |

| Oxygen Inhibition Mitigation | Poor | Enhanced (via surface orientation) |

| Peak Absorption ( λmax ) | ~340 nm | ~345 nm (Slight red-shift due to alkyl groups) |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow contains an internal diagnostic step to ensure that causality is maintained and experimental errors (e.g., oxygen quenching, improper mixing) are immediately identified.

Protocol A: Bulk Free-Radical Photopolymerization of Acrylates

This protocol details the formulation of a UV-curable hydrophobic coating using BMBP.

Step 1: Formulation Preparation

-

Action : In an amber glass vial, combine 96 wt% Trimethylolpropane triacrylate (TMPTA), 2 wt% BMBP, and 2 wt% Methyldiethanolamine (MDEA).

-

Causality/Rationale : TMPTA provides a dense cross-linking network. MDEA acts as the hydrogen donor. Amber glass is strictly required to prevent premature excitation of BMBP by ambient room light.

Step 2: Homogenization and Degassing

-

Action : Stir the mixture magnetically at 40°C for 30 minutes, followed by 10 minutes of ultrasonic degassing.

-

Causality/Rationale : The mild heat ensures complete dissolution of the lipophilic BMBP into the monomer. Degassing removes dissolved O2 , which would otherwise act as a radical scavenger and prematurely terminate the polymerization chain[4].

Step 3: Substrate Coating

-

Action : Use a wire-wound drawdown bar to apply a uniform 50 µm film onto a clean NaCl or KBr IR-transparent window.

Step 4: UV Irradiation

-

Action : Expose the film to a 365 nm LED array at an irradiance of 100 mW/cm² for 5 seconds under a nitrogen blanket.

Step 5: Self-Validation (Real-Time FTIR)

-

Action : Immediately analyze the film using RT-FTIR. Monitor the disappearance of the acrylate C=C double bond stretching peak at 1630 cm⁻¹.

-

Validation Logic :

-

Pass: The 1630 cm⁻¹ peak area decreases by >85%. The system is validated; initiation and propagation were successful.

-

Fail: The peak remains largely unchanged. This indicates either a failure in exciplex formation (check MDEA concentration) or severe oxygen inhibition (check nitrogen blanket integrity).

-

Figure 2: Self-validating experimental workflow for BMBP-initiated UV-curable resin formulation.

Protocol B: Surface Photografting of Polyolefins

Benzophenone derivatives can abstract hydrogen directly from preformed polymer backbones, enabling the covalent grafting of new functional layers without bulk cross-linking 5, 6.

Step 1: Photoinitiator Deposition

-

Action : Dip-coat a low-density polyethylene (LDPE) film in a 50 mM solution of BMBP in acetone. Allow the solvent to evaporate completely.

-

Causality/Rationale : The butyl and methyl groups of BMBP ensure strong hydrophobic interactions with the LDPE surface, creating a dense, physically adsorbed initiator layer that will not easily wash away upon monomer addition.

Step 2: Monomer Application

-

Action : Sandwich a thin layer of hydrophilic monomer (e.g., aqueous acrylic acid) between the BMBP-coated LDPE film and a quartz glass slide.

Step 3: Photochemical Grafting

-

Action : Irradiate through the quartz slide using a 365 nm UV source for 10 minutes.

-

Causality/Rationale : The excited triplet state of BMBP abstracts secondary hydrogens directly from the LDPE backbone. The resulting carbon-centered macroradicals on the LDPE surface attack the acrylic acid double bonds, initiating a covalently bound polymer brush layer[5].

Step 4: Self-Validation (Solvent Wash & Contact Angle)

-

Action : Vigorously wash the grafted LDPE film in hot water and ethanol for 24 hours to remove any unreacted monomer and non-covalently bound homopolymer. Measure the Water Contact Angle (WCA).

-

Validation Logic :

-

Pass: The WCA drops from ~100° (bare LDPE) to <40° and remains stable after the aggressive solvent wash. This proves covalent C-C bond formation.

-

Fail: The WCA returns to ~100° after washing. The polymer was merely physically entangled or adsorbed, indicating failure of the hydrogen abstraction step (likely due to insufficient UV dose or an excessive gap between the LDPE and quartz slide).

-

References

- Source: Taylor & Francis (tandfonline.com)

- Source: Macromolecules (acs.org)

- Source: Chemical Research in Chinese Universities (jlu.edu.cn)

- Source: SciSpace (scispace.com)

- Source: MDPI (mdpi.com)

- Source: Google Patents (google.com)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Application Notes & Protocols: A Guide to Incorporating (4-Butylphenyl)(4-methylphenyl)methanone in Acrylate Formulations

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective incorporation of (4-Butylphenyl)(4-methylphenyl)methanone into UV-curable acrylate formulations. This guide details the mechanistic role of this molecule as a Type II photoinitiator, provides detailed protocols for formulation and curing, and offers insights into characterization, optimization, and troubleshooting. The methodologies presented are designed to be self-validating, ensuring reliable and reproducible results for professionals in coatings, adhesives, inks, and drug development.

Introduction: Understanding (4-Butylphenyl)(4-methylphenyl)methanone

(4-Butylphenyl)(4-methylphenyl)methanone, a derivative of benzophenone, is a solid organic compound with key properties that make it a compelling candidate for use in photopolymerization.[1] Its primary function in acrylate formulations is to act as a Type II photoinitiator . Unlike Type I photoinitiators that undergo direct cleavage upon absorbing UV light, Type II initiators require a synergist or co-initiator to generate the free radicals necessary for polymerization.[2][3][4]

The selection of a photoinitiator is a critical decision in formulation development, directly influencing cure speed, depth of cure, and the final physical properties of the cured polymer.[5] (4-Butylphenyl)(4-methylphenyl)methanone offers a unique profile due to its specific molecular structure, which influences its solubility, UV absorption characteristics, and reactivity.

Table 1: Key Properties of (4-Butylphenyl)(4-methylphenyl)methanone

| Property | Value | Source |

| Synonyms | 4-Butyl-4'-methylbenzophenone | - |

| CAS Number | 63156-06-9 | - |

| Molecular Formula | C18H20O | - |

| Molecular Weight | 252.35 g/mol | - |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 56-59 °C | - |

| UV Absorption (λmax) | ~250-260 nm and ~340-350 nm (in non-polar solvents) | Inferred from benzophenone structure[2][4] |

| Solubility | Soluble in most organic solvents and acrylate monomers; limited solubility in water.[1] | - |

Mechanism of Action: The Type II Photopolymerization Pathway

(4-Butylphenyl)(4-methylphenyl)methanone functions as a classic Type II photoinitiator, operating through a bimolecular hydrogen abstraction mechanism.[2][3] This process is highly dependent on the presence of a hydrogen donor, typically a tertiary amine, which acts as a co-initiator.[6][7]

The key steps are as follows:

-

Photoexcitation: The benzophenone derivative absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The molecule rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[2][3] This triplet state is the primary reactive species.

-

Hydrogen Abstraction: The excited triplet-state initiator collides with a hydrogen donor (e.g., an amine co-initiator) and abstracts a hydrogen atom.

-

Radical Generation: This abstraction event generates two distinct radicals: a ketyl radical from the photoinitiator and an alkylamino radical from the co-initiator.[2] The alkylamino radical is typically the more reactive species and is primarily responsible for initiating the polymerization.

-

Propagation & Termination: The initiating radical attacks the C=C double bond of an acrylate monomer, starting the polymer chain growth. The process continues until terminated by radical-radical combination or other mechanisms.[8]

Caption: Type II photoinitiation mechanism.

Formulation & Experimental Protocols

Materials and Equipment

-

(4-Butylphenyl)(4-methylphenyl)methanone

-

Acrylate Oligomers/Monomers: e.g., Urethane Acrylate, Epoxy Acrylate, Trimethylolpropane Triacrylate (TMPTA), Hexanediol Diacrylate (HDDA). The choice depends on desired final properties (flexibility, hardness, etc.).

-

Amine Co-initiator: e.g., Ethyl-4-(dimethylamino)benzoate (EDB), 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA), or amine-modified acrylate synergists.

-

Equipment: Laboratory scale or magnetic stirrer, UV curing system (mercury lamp or LED with appropriate wavelength), thickness gauge/drawdown bar, tack-testing equipment.

Protocol 1: Preparation of a Test Formulation

This protocol describes the preparation of a 100g stock formulation.

-

Preparation: In a UV-blocking amber glass beaker, add the primary acrylate oligomer and any reactive diluent monomers.

-

Dissolution of Photoinitiator: While stirring at a moderate speed (e.g., 300-500 rpm) at room temperature, slowly add the solid (4-Butylphenyl)(4-methylphenyl)methanone to the liquid resin. Continue stirring until all solids are completely dissolved. Gentle warming (to 40-50°C) can be used to accelerate dissolution but avoid excessive heat.

-

Addition of Co-initiator: Once the primary initiator is dissolved, add the liquid amine co-initiator to the mixture.

-

Homogenization: Continue stirring for an additional 15-20 minutes to ensure the formulation is completely homogeneous.

-

Degassing: Let the mixture rest or use a vacuum chamber to remove any entrapped air bubbles, which can cause defects in the cured film.

Optimization of Initiator Concentration

The concentration of the photoinitiator and co-initiator is critical for achieving optimal cure.[9] Insufficient levels lead to incomplete polymerization, while excessive amounts can cause yellowing, brittleness, and may not improve cure speed.[9] A typical starting point for Type II systems is a 1:1 to 1:2 weight ratio of photoinitiator to amine co-initiator.

Table 2: Example Design of Experiment (DoE) for Optimization

| Formulation ID | Acrylate Base (wt%) | (4-Butylphenyl)(4-methylphenyl)methanone (wt%) | Amine Co-initiator (EDB) (wt%) | Total (wt%) |

| F1 | 96 | 2.0 | 2.0 | 100 |

| F2 | 97 | 1.5 | 1.5 | 100 |

| F3 | 98 | 1.0 | 1.0 | 100 |

| F4 | 95 | 2.5 | 2.5 | 100 |

| F5 | 94 | 3.0 | 3.0 | 100 |

Note: Total initiator system concentration typically ranges from 0.5% to 5% by weight.[9]

Caption: General workflow for formulation and evaluation.

Curing, Characterization, and Troubleshooting

Protocol 2: UV Curing and Performance Testing

-

Film Application: Apply the prepared liquid formulation onto the desired substrate (e.g., glass, metal, or plastic) using a drawdown bar to achieve a consistent film thickness (e.g., 25-75 µm).

-

UV Exposure: Immediately pass the coated substrate under a UV lamp. The required UV dose (mJ/cm²) will depend on the lamp intensity, belt speed, film thickness, and initiator concentration.

-

Surface Cure Assessment (Tack-Free Test): Immediately after curing, lightly press and twist a thumb on the surface. A fully cured surface will feel smooth and show no marking.[10] This is a primary indicator of efficient surface cure, which is often hindered by oxygen inhibition.

-

Through-Cure Assessment (Solvent Rub Test): Using a cotton swab saturated with a solvent like methyl ethyl ketone (MEK) or acetone, perform double rubs with moderate pressure on the cured film.[11] The number of rubs the film can withstand before being removed is a measure of its crosslink density and through-cure. A well-cured film should withstand 50-100+ double rubs. This is often performed according to standards like ASTM D5402.[10]

-

Adhesion Assessment (Cross-Hatch Test): For coatings, adhesion is critical. Using a cross-hatch cutter, score a grid through the coating to the substrate. Apply a specified pressure-sensitive tape over the grid and then rapidly pull it off. The amount of coating removed provides a rating of adhesion, as described in ASTM D3359.[10]

Advanced Characterization

For in-depth analysis, techniques like Real-Time FTIR (RT-FTIR) can be used to monitor the disappearance of the acrylate C=C peak (typically around 810 cm⁻¹) to precisely calculate the degree of conversion.[8][12] Photo-DSC can determine the heat of polymerization, providing insights into curing kinetics.[8]

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Surface Tackiness / Stickiness | Oxygen inhibition at the surface; Insufficient UV dose; Mismatched UV lamp spectrum.[5][10] | Increase amine co-initiator concentration (amines are effective oxygen scavengers); Increase UV dose (slower belt speed or higher lamp intensity); Ensure lamp output aligns with the initiator's absorbance spectrum. |

| Poor Through-Cure / Soft Film | Insufficient UV dose; High film thickness; High pigment/filler loading blocking UV light. | Increase UV dose; Consider a photoinitiator that absorbs at longer wavelengths for better penetration[5]; Reduce film thickness. |

| Yellowing of Cured Film | Excessive initiator concentration; Over-curing; Amine co-initiator type. | Optimize and reduce the total initiator system concentration[9]; Reduce UV dose/exposure time; Screen different amine synergists, as some are more prone to yellowing. |

| Poor Adhesion | Incomplete cure at the substrate interface; Substrate contamination. | Ensure complete through-cure by optimizing UV dose; Properly clean and prepare the substrate surface before application. |

Safety and Handling

As with all chemicals, (4-Butylphenyl)(4-methylphenyl)methanone should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. The compound may cause skin and eye irritation.[13]

References

- The Science Behind Benzophenone: A Photoinitiator's Crucial Role in Curing. (2026, March 26). Vertex AI Search.

- How to Optimize Acrylic Resin Photoinitiator Concentration. (2025, October 11). Eureka by PatSnap.

- Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study. PMC.

- A thiol-functional amine synergist as a co-initiator for DLP 3D printing applications. (2025, August 19). Royal Society of Chemistry.

- Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC.

- New Class of Amine Coinitiators in Photoinitiated Polymerizations. (2008). Google Patents.

- UV Curing: Part Three; Free Radical Photoinitiators. (2016, January 25). Polymer Innovation Blog.

- Class of Amine Coinitiators in Photoinitiated Polymerizations. (2008). Google Patents.

- Visible light induced photopolymerization: Speeding up the rate of polymerization by using co-initiators in dye/amine photoinitiating systems. ResearchGate.

- Optimizing UV Curing Formulations: Tips from a Photoinitiator Supplier. (2026, March 26). Vertex AI Search.

- Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. (2022, July 1). MDPI.

- Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. ResearchGate.

- Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. Polymer Chemistry (RSC Publishing).

- How to Test UV Coating Cure Quality (Adhesion, Rub, Tack). (2025, December 27). UVET.

- (4-BUTYLPHENYL)(4-METHOXYPHENYL)METHANONE — Chemical Substance Information. NextSDS.

- Effect of photoinitiator concentration on hygroscopic stability of UV cured precision replicated composite optics. SPIE.

- Optimal photoinitiator concentration for light-cured dental resins. (2025, September 26). ResearchGate.

- In-Depth Technical Guide to the UV Curing Characteristics of Urethane Acrylate Resins. Benchchem.

- Cure Test Methods: UV/EB/LED Coatings & Inks. (2023, May 26). Plastics Decorating.

- (4-Methylphenyl)methanone. PubChem.

- CAS 134-84-9: Methanone, (4-methylphenyl)phenyl-. CymitQuimica.

- OPTIMIZATION OF THE UV ACRYLIC COATING AND CURING PROCESSES. Pressure Sensitive Tape Council.

- Thin film mechanical characterization of UV-curing acrylate systems. Lirias.

- Chemical Properties of Methanone, (4-methylphenyl)phenyl- (CAS 134-84-9). Cheméo.

- (4-methylphenyl)phenyl-methanon. (2024, April 9). ChemBK.

Sources

- 1. CAS 134-84-9: Methanone, (4-methylphenyl)phenyl- [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. nbinno.com [nbinno.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. A thiol-functional amine synergist as a co-initiator for DLP 3D printing applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/D5PY00603A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]

- 10. uvndt.com [uvndt.com]

- 11. uvebtech.com [uvebtech.com]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. chembk.com [chembk.com]

Application Note: Catalytic Methodologies for the Synthesis of (4-Butylphenyl)(4-methylphenyl)methanone

Executive Summary & Rationale

Diaryl ketones are privileged structural motifs in medicinal chemistry, agrochemicals, and advanced functional materials[1]. The target compound, (4-butylphenyl)(4-methylphenyl)methanone, is an unsymmetrical diaryl ketone that presents specific synthetic challenges regarding regioselectivity and atom economy.

Historically, the synthesis of diaryl ketones relied on classical Friedel-Crafts acylation utilizing stoichiometric or excess amounts of aluminum trichloride (AlCl₃)[1]. Because AlCl₃ forms a highly stable, irreversible Lewis acid-base complex with the resulting ketone product, it cannot turn over catalytically, leading to massive generation of acidic aluminum waste during aqueous workup[2]. Furthermore, classical methods often suffer from poor functional group tolerance and competitive ortho-acylation[1].

To address these limitations, this application note details two advanced, field-proven catalytic methodologies:

-

Bismuth(III) Triflate-Catalyzed Friedel-Crafts Acylation: A highly atom-economical approach utilizing a water-tolerant Lewis acid that requires only 1–5 mol% catalyst loading[3].

-